![molecular formula C9H12N2O2 B1319899 2-Isopropyl-5-nitroaniline CAS No. 132475-93-5](/img/structure/B1319899.png)
2-Isopropyl-5-nitroaniline
Overview
Description
2-Isopropyl-5-nitroaniline is a compound with the CAS Number: 132475-93-5 and a linear formula of C9H12N2O2 . It has a molecular weight of 180.21 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of nitroaniline compounds like 2-Isopropyl-5-nitroaniline can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-5-nitroaniline is represented by the InChI Code: 1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis
2-Isopropyl-5-nitroaniline is a liquid at room temperature . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Environmental Pollution and Reduction
2-nitroaniline, a closely related compound to 2-isopropyl-5-nitroaniline, is a highly toxic environmental contaminant. Its reduction to less toxic products like o-phenylenediamine, using various reducing agents and catalytic systems, is a significant research area. Silica-supported gold nanoparticles are a frequently reported catalyst for this reduction in aqueous media (Naseem, Begum, & Farooqi, 2017).
Solubility and Thermodynamics
The solubility of 2-chloro-5-nitroaniline, another variant, in various solvents has been extensively studied. Understanding its solubility behavior is crucial for applications in different mediums and temperatures (Xu & Wang, 2019).
Polymer-Based Drug Delivery
N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains are potential drug delivery systems. These copolymers are designed for efficient degradation by lysosomal enzymes, which is crucial for controlled drug release (Duncan et al., 1983).
Electronic Properties and Applications
The electronic properties of nitroaniline isomers, like their hyperpolarizabilities, are relevant for understanding intramolecular charge transfer. This knowledge is valuable for applications in electronic and photonic devices (Oudar & Chemla, 1977).
Enhanced SHG in Polymorphic Crystals
Studies on p-nitroaniline mixed with its N-alkyl derivatives, particularly isopropyl-NA, have shown enhanced second-harmonic generation (SHG) activity. This indicates potential applications in non-linear optics (Tasaka et al., 1991).
Wastewater Treatment and Analysis
The determination of nitroaniline and dinitroaniline isomers in wastewater using high-performance liquid chromatography is an important aspect of environmental monitoring (Tong, Guo, & Liu, 2010).
Catalysis and Nanoparticle Applications
Catalytic reduction studies involving nitroanilines using various nanoparticles provide insights into reaction mechanisms and efficiencies. Such studies are vital for environmental remediation and industrial catalysis (Naghash-Hamed, Arsalani, & Mousavi, 2022).
Safety and Hazards
properties
IUPAC Name |
5-nitro-2-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVGYZHNPSPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597065 | |
Record name | 5-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132475-93-5 | |
Record name | 5-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.